molecular formula C15H15NO2S2 B5526758 2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-N-phenylacetamide

2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-N-phenylacetamide

Cat. No. B5526758
M. Wt: 305.4 g/mol
InChI Key: IRYLSZWWZPAPRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-N-phenylacetamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is also known as MTA or Methylthioadenosine and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Antibacterial and Antifungal Activities

  • Antimicrobial Screening : A study on the antimicrobial activity of related compounds demonstrated excellent to moderate activity against various bacterial and fungal species (Desai et al., 2014).
  • Antibiotic Agents : Derivatives of the compound were investigated for antibacterial activity against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus, showing potential as antibiotic agents (Al-Omran & El-Khair, 2004).

Hemoglobin Allosteric Modifiers

  • Decreasing Oxygen Affinity : A study explored derivatives of the compound as allosteric effectors of hemoglobin, potentially useful in clinical or biological areas requiring a reversal of depleted oxygen supply (Randad et al., 1991).

Glutaminase Inhibitors

  • Cancer Research : Research on analogs of the compound, such as Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide, has shown promise in inhibiting glutaminase, which is significant in cancer treatment (Shukla et al., 2012).

Anti-Inflammatory Properties

  • Novel Derivatives for Inflammation : The synthesis of novel derivatives of the compound and their evaluation for anti-inflammatory properties have been reported, highlighting potential applications in treating inflammation-related conditions (Reddy et al., 2010).

Miscellaneous Applications

  • Monoamine Transporters : Studies have explored the compound's analogs for their selective binding to monoamine transporters, potentially relevant in treating psychostimulant abuse (Okunola-Bakare et al., 2014).
  • Leukotriene B4 Antagonists : SAR studies of compounds structurally related to 2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-N-phenylacetamide have revealed potential as LTB4 receptor antagonists, which could have implications in treating inflammatory diseases (Chan et al., 1996).
  • Catalysis in Organic Reactions : Palladium complexes involving derivatives of the compound have been tailored as catalysts for carbon-carbon and carbon-oxygen coupling, showcasing applications in organic synthesis (Singh & Singh, 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some thiophene derivatives exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene derivatives continue to be a topic of interest in various fields, including medicinal chemistry, material science, and industrial chemistry . Therefore, the study and development of new thiophene derivatives like “2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}-N-phenylacetamide” could be a promising area of research.

properties

IUPAC Name

2-[2-(5-methylthiophen-2-yl)-2-oxoethyl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S2/c1-11-7-8-14(20-11)13(17)9-19-10-15(18)16-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYLSZWWZPAPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)CSCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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